molecular formula C32H72O12Si4 B8117729 Cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- CAS No. 70969-51-6

Cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)-

Cat. No.: B8117729
CAS No.: 70969-51-6
M. Wt: 761.2 g/mol
InChI Key: PKVIDEYDHZFSAJ-UHFFFAOYSA-N
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Description

Cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- is a specialized organosilicon compound. It belongs to the class of cyclotrisiloxanes, which are cyclic compounds containing silicon and oxygen atoms. This compound is characterized by its unique structure, which includes multiple 1-methylpropoxy groups attached to the silicon atoms. Cyclotrisiloxanes are known for their applications in various fields due to their stability and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- typically involves the ring-opening polymerization of cyclotrisiloxanes. This process can be initiated by water in the presence of strong organic base catalysts such as amidines, guanidines, phosphazene bases, and proazaphosphatrane . The reaction conditions are carefully controlled to achieve the desired molecular weight and narrow polydispersity.

Industrial Production Methods

In industrial settings, the production of cyclotrisiloxanes often involves the hydrolysis and polycondensation of dichlorosilanes or dialkoxysilanes. The ring-opening polymerization of cyclotrisiloxanes is also employed, using acidic species as catalysts or hydroxide salts as initiators . The choice of catalysts and reaction conditions is crucial to minimize side reactions and achieve high yields.

Chemical Reactions Analysis

Types of Reactions

Cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxane bonds.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: Substitution reactions can occur at the silicon atoms, leading to the formation of new organosilicon compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve organolithium or Grignard reagents.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- involves its interaction with various molecular targets. The compound can form stable siloxane bonds, which contribute to its stability and versatility. The pathways involved in its reactions include the activation of water in the initiation reaction and the activation of terminal silanols in the propagation reaction .

Comparison with Similar Compounds

Similar Compounds

  • Hexamethylcyclotrisiloxane
  • 1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane
  • 1,3,5-Trimethyl-1,3,5-trivinylcyclotrisiloxane
  • 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane

Uniqueness

Cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- is unique due to its multiple 1-methylpropoxy groups, which enhance its reactivity and versatility compared to other cyclotrisiloxanes. This structural feature allows for the formation of more complex and functionalized organosilicon compounds .

Biological Activity

Cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- is a siloxane compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by recent research findings.

Chemical Structure and Properties

Cyclotrisiloxane compounds are characterized by their cyclic siloxane structures, which consist of silicon-oxygen (Si-O) linkages. The specific compound in focus has multiple methylpropoxy groups attached to its siloxane backbone, contributing to its unique chemical properties.

1. Antimicrobial Activity

Research indicates that cyclotrisiloxane derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of cyclotrisiloxanes against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of cellular processes.

Table 1: Antimicrobial Activity of Cyclotrisiloxane Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
CyclotrisiloxaneE. coli62.5 µg/mL
CyclotrisiloxaneS. aureus78.12 µg/mL
CyclotrisiloxaneMethicillin-resistant S. aureus50 µg/mL

The above table summarizes the findings from various studies demonstrating the effectiveness of cyclotrisiloxanes against common pathogenic bacteria .

2. Antioxidant Activity

The antioxidant potential of cyclotrisiloxanes has been explored through various assays measuring their ability to scavenge free radicals. The results indicate that these compounds can significantly inhibit oxidative stress markers.

Table 2: Antioxidant Activity Assay Results

Test MethodInhibition Percentage (%)
DPPH Scavenging52.28
Hydrogen Peroxide Scavenging58.27
Nitric Oxide Scavenging39.45

These results suggest that cyclotrisiloxanes can effectively reduce oxidative damage in biological systems, which is crucial for preventing various diseases associated with oxidative stress .

3. Anticancer Activity

Emerging studies have also investigated the anticancer properties of cyclotrisiloxanes. In vitro assays have shown that these compounds can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

Table 3: Anticancer Activity Against Cell Lines

Cell LineIC50 Value (µg/mL)
HeLa226
A549242.52

The inhibition of cell growth suggests that cyclotrisiloxanes may interfere with cancer cell metabolism or induce apoptosis .

Case Studies and Research Findings

Several case studies have been conducted to further elucidate the biological activities of cyclotrisiloxanes:

  • Study on Vigna radiata : This study demonstrated improved seed germination and plant growth when treated with cyclotrisiloxanes, indicating potential applications in agriculture for enhancing crop resilience against stress .
  • GC-MS Profiling : Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have been utilized to identify bioactive compounds within extracts containing cyclotrisiloxanes, revealing their complex chemical nature and potential therapeutic applications .

Properties

IUPAC Name

tributan-2-yl [2,4,4,6,6-penta(butan-2-yloxy)-1,3,5,2,4,6-trioxatrisilinan-2-yl] silicate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H72O12Si4/c1-17-25(9)33-45(34-26(10)18-2,35-27(11)19-3)41-48(40-32(16)24-8)43-46(36-28(12)20-4,37-29(13)21-5)42-47(44-48,38-30(14)22-6)39-31(15)23-7/h25-32H,17-24H2,1-16H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVIDEYDHZFSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)O[Si]1(O[Si](O[Si](O1)(OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)(OC(C)CC)OC(C)CC)OC(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H72O12Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50887767
Record name Cyclotrisiloxane, 2,2,4,4,6-pentakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

761.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70969-51-6
Record name 2,2,4,4,6-Pentakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]cyclotrisiloxane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclotrisiloxane, 2,2,4,4,6-pentakis(1-methylpropoxy)-6-((tris(1-methylpropoxy)silyl)oxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclotrisiloxane, 2,2,4,4,6-pentakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclotrisiloxane, 2,2,4,4,6-pentakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50887767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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